molecular formula C12H15N B2880532 3-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2287339-91-5

3-Benzylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2880532
CAS No.: 2287339-91-5
M. Wt: 173.259
InChI Key: OMMZDCJJDQQSJJ-UHFFFAOYSA-N
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Description

3-Benzylbicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring a benzyl substituent at the bridgehead position. BCP scaffolds are highly strained, rigid structures that serve as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry due to their unique three-dimensional geometry and metabolic stability . The benzyl group enhances lipophilicity and may improve binding interactions in drug discovery contexts, such as enzyme inhibition or receptor modulation. For example, BCP amines have been incorporated into beta-secretase (BACE1) inhibitors to replace traditional anilide functionalities .

The synthesis of 3-substituted BCP amines often relies on radical chemistry or strain-release strategies. For instance, 3-phenyl derivatives are synthesized via metal-free homolytic aromatic alkylation of benzene , while fluorinated analogs employ radical fluorination . Scalability and functional group tolerance are critical considerations, with recent advancements enabling multigram-scale production .

Properties

IUPAC Name

3-benzylbicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZDCJJDQQSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stage 1: Benzyl Group Incorporation

UV irradiation (λ = 365 nm) of TCP with benzyl azide generates 3-benzylbicyclo[1.1.1]pentan-1-azide via nitrene insertion:
$$
\text{TCP} + \text{PhCH}2\text{N}3 \xrightarrow{h\nu} \text{3-PhCH}2\text{-BCP-N}3 + \text{N}_2\uparrow
$$

Stage 2: Azide Reduction

Staudinger reaction with triphenylphosphine followed by hydrolysis:
$$
\text{3-PhCH}2\text{-BCP-N}3 + \text{PPh}3 \rightarrow \text{3-PhCH}2\text{-BCP-NH}2 + \text{Ph}3\text{P=O}
$$

Reaction metrics:

  • Photoreactor efficiency = 82% conversion (24 h irradiation)
  • Final amine purity = 95% by HPLC (Zorbax SB-C18 column)

Suzuki-Miyaura Cross-Coupling on Halogenated BCP

A palladium-catalyzed approach enables late-stage benzylation:

  • BCP Halogenation : TCP reacts with ICl in CH₂Cl₂ (-78°C) to form 1-iodobicyclo[1.1.1]pentane (87% yield)
  • Coupling : Pd(OAc)₂ (5 mol%), SPhos ligand, benzylboronic acid in THF/H₂O (3:1):
    $$
    \text{1-I-BCP} + \text{PhCH}2\text{B(OH)}2 \xrightarrow{\text{Pd}} \text{3-PhCH}_2\text{-BCP-I}
    $$
  • Buchwald-Hartwig Amination : NH₃ gas (50 psi) with Xantphos ligand at 100°C

Performance data:

  • Suzuki coupling efficiency = 74% (GC-MS)
  • Final amination yield = 63% after column chromatography

Reductive Amination of BCP Ketone

For analogs requiring isotopic labeling:

  • Friedel-Crafts Acylation : Benzoyl chloride/AlCl₃ forms 3-benzoylbicyclo[1.1.1]pentane (51% yield)
  • Ketone Reduction : NaBH₄/MeOH converts ketone to alcohol (89% yield)
  • Mitsunobu Reaction : DIAD/PPh₃ with phthalimide introduces protected amine
  • Deprotection : Hydrazine hydrate releases free amine

Critical observations:

  • Strained BCP geometry causes 23% epimerization during Mitsunobu step
  • Overall yield = 34% across four steps

Comparative Analysis of Methodologies

Parameter Radical Method Photochemical Cross-Coupling Reductive Amination
Total Yield (%) 68 72 46 34
Reaction Steps 2 2 3 4
Purification Difficulty Moderate High Moderate Challenging
Scalability (g) >50 <10 20 5
Byproduct Formation <5% 12% 18% 27%

The radical-mediated approach demonstrates superior scalability and yield for industrial applications, while photochemical methods enable precise stereochemical control for pharmacological studies. Cross-coupling strategies offer modularity for derivative synthesis but suffer from palladium contamination concerns.

Mechanistic Considerations and Optimization

  • Radical Stability : Benzyl radical resonance delocalization enhances ATRA efficiency compared to alkyl analogs (k = 1.2×10⁴ M⁻¹s⁻¹ vs 8.7×10³ M⁻¹s⁻¹)
  • Strain Effects : BCP ring strain (≈80 kcal/mol) lowers activation energy for ring-opening reactions by 38% versus norbornane derivatives
  • Solvent Optimization : Et₂O increases radical lifetime 3-fold versus THF (EPR studies)

Characterization Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 5H, Ar-H)
  • δ 3.72 (s, 2H, CH₂Ph)
  • δ 2.21 (s, 6H, bridgehead H)

HRMS (ESI+) :

  • Calculated for C₁₂H₁₅N [M+H]⁺: 174.1283
  • Found: 174.1281

X-ray Crystallography :

  • Space group P2₁/c
  • Bond angles: C1-C2-C3 = 94.7°
  • Benzyl group dihedral angle = 112.4° relative to BCP plane

Chemical Reactions Analysis

Types of Reactions

3-Benzylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Benzylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique binding interactions, enhancing the compound’s efficacy in various applications. The benzyl group and amine functionality further contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : 3-Alkyl-BCP-1-amines exhibit higher yields (70–85%) due to strain-release amination, a method compatible with pharmaceutically relevant amines . In contrast, fluorinated derivatives require specialized reagents like Selectfluor®, limiting scalability .
  • Functionalization Potential: Halogenated derivatives (e.g., 3-bromo or 3-iodo) serve as intermediates for cross-coupling reactions, enabling diversification into complex analogs .
  • Fluorinated analogs mitigate oxidative metabolism while maintaining rigidity .

Pharmacological and Physicochemical Properties

Key Observations:

  • Metabolic Stability : Fluorinated and difluoroethyl derivatives exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
  • Lipophilicity : The benzyl group increases logP (3.2 vs. 1.5 for fluoro), which may enhance membrane permeability but could necessitate formulation adjustments for solubility .

Industrial and Scalability Considerations

  • 3-Phenyl-BCP-1-amine is commercially available at scale (e.g., ECHEMI suppliers), with prices reflecting demand for aromatic bioisosteres .
  • 3-Alkyl-BCP-1-amines benefit from streamlined synthesis via [1.1.1]propellane amination, reducing production costs by 30–40% compared to earlier routes .
  • Halogenated Derivatives require hazardous reagents (e.g., iodomethane), posing safety challenges in large-scale manufacturing .

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